GT1b-Ganglioside

Catalog No.
S14364417
CAS No.
M.F
C95H174N8O47
M. Wt
2180.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GT1b-Ganglioside

Product Name

GT1b-Ganglioside

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3S,4R,5R,6S)-4-[(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxy-4-hydroxyoxan-2-yl]oxy-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane

Molecular Formula

C95H174N8O47

Molecular Weight

2180.4 g/mol

InChI

InChI=1S/C95H165N5O47.3H3N/c1-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-64(118)100-52(53(112)35-33-31-29-27-25-23-20-18-16-14-12-10-8-2)47-134-87-75(125)74(124)78(62(45-106)137-87)139-89-77(127)85(147-95(92(132)133)39-56(115)67(98-50(5)110)83(145-95)73(123)61(44-105)142-93(90(128)129)37-54(113)65(96-48(3)108)81(143-93)69(119)57(116)40-101)79(63(46-107)138-89)140-86-68(99-51(6)111)80(71(121)59(42-103)135-86)141-88-76(126)84(72(122)60(43-104)136-88)146-94(91(130)131)38-55(114)66(97-49(4)109)82(144-94)70(120)58(117)41-102;;;/h33,35,52-63,65-89,101-107,112-117,119-127H,7-32,34,36-47H2,1-6H3,(H,96,108)(H,97,109)(H,98,110)(H,99,111)(H,100,118)(H,128,129)(H,130,131)(H,132,133);3*1H3/b35-33+;;;/t52-,53+,54-,55-,56-,57+,58+,59+,60+,61+,62+,63+,65+,66+,67+,68+,69+,70+,71-,72-,73+,74+,75+,76+,77+,78+,79-,80+,81+,82+,83+,84-,85+,86-,87+,88-,89-,93+,94-,95-;;;/m0.../s1

InChI Key

UQXMONUJDOXEJA-SPTXYZJTSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)OC6(CC(C(C(O6)C(C(CO)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O.N.N.N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O[C@@]7(C[C@@H]([C@H]([C@@H](O7)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.N.N.N

GT1b-Ganglioside is a complex glycosphingolipid predominantly found in the nervous system, particularly in the brain. It is classified as a trisialoganglioside due to the presence of three sialic acid residues in its structure. The core structure consists of a ceramide backbone linked to a tetrasaccharide composed of galactose, N-acetylgalactosamine, and glucose, with the addition of sialic acids that modify the terminal positions. The specific arrangement of these components contributes to GT1b's unique properties and biological functions, distinguishing it from other gangliosides like GM1 and GD1a .

, primarily involving interactions with proteins and other molecules in the cell membrane. It acts as a receptor for various toxins, such as Botulinum toxin and Tetanus toxin, which bind to it with specific affinities. The binding of these toxins can disrupt normal cellular functions, leading to neurotoxic effects. Additionally, GT1b has been shown to inhibit certain immune responses by suppressing immunoglobulin production in human peripheral blood mononuclear cells .

GT1b plays critical roles in cellular processes including:

  • Cell Adhesion: It facilitates cell-cell interactions and adhesion through its oligosaccharide chains.
  • Signal Transduction: GT1b is involved in signaling pathways that regulate neuronal survival and differentiation.
  • Neuroprotection: It protects neurons from glutamate-induced neurotoxicity, which is crucial for maintaining neuronal health .
  • Immune Modulation: GT1b modulates immune responses by decreasing levels of various immunoglobulins and cytokines upon treatment with this ganglioside .

The biosynthesis of GT1b involves multiple enzymatic steps primarily occurring in the Golgi apparatus. The key enzymes involved include:

  • Sialyltransferases: These enzymes add sialic acid residues to the growing oligosaccharide chain. Specifically, ST3Gal-II is responsible for adding the terminal sialic acid that characterizes GT1b.
  • Glycosyltransferases: These enzymes facilitate the addition of galactose and N-acetylgalactosamine to form the tetrasaccharide core.

The synthesis pathway is tightly regulated by genetic factors that influence enzyme expression levels, ensuring proper ganglioside composition in neuronal tissues .

GT1b has several applications in research and medicine:

  • Cell Differentiation Studies: It is used to study cell differentiation processes in various cell types due to its role as a cell surface receptor.
  • Neurobiology Research: GT1b is utilized in studies investigating neuronal signaling pathways and neuroprotection mechanisms.
  • Immunology Research: Its ability to modulate immune responses makes it a candidate for research into autoimmune diseases and therapies targeting immune dysfunction .

Numerous studies have explored the interactions of GT1b with proteins and other biomolecules:

  • Myelin-associated Glycoprotein: Research indicates that myelin-associated glycoprotein interacts with GT1b on neuronal surfaces, potentially influencing neurite outgrowth inhibition .
  • Toxins: GT1b has been shown to bind various neurotoxins, which can be utilized to understand toxin mechanisms and develop antidotes or therapies against neurotoxic effects .

GT1b shares structural similarities with several other gangliosides but exhibits unique features that distinguish it:

Compound NameStructureUnique Features
GM1MonosialogangliosideContains one sialic acid; involved in neuronal signaling.
GD1aDisialogangliosideHas two sialic acids; plays a role in synaptic transmission.
GD1bDisialogangliosideSimilar to GD1a but with different sialic acid configurations; involved in neuroprotection.
GQ1bDisialogangliosidePredominantly found in the nervous system; involved in cell signaling.

GT1b's distinct feature is its three sialic acids, which enhance its interaction capabilities and biological activities compared to other gangliosides. This structural uniqueness contributes significantly to its specific roles in neurobiology and immunology .

The biosynthesis of GT1b-ganglioside is governed by the coordinated activity of two key sialyltransferases: ST3GAL2 (ST3 β-galactoside α2-3-sialyltransferase 2) and ST3GAL3 (ST3 β-galactoside α2-3-sialyltransferase 3). These enzymes catalyze the terminal α2-3 sialylation of precursor gangliosides, a step critical for GT1b formation. In mice, knockout studies demonstrate that ST3GAL2 and ST3GAL3 account for >95% of terminal sialylation activity in the brain, with double-null mutants showing near-complete depletion of GT1b.

ST3GAL2 is preferentially expressed in the CNS, where it modifies gangliosides GD1a and GT1b in gray matter structures such as the hippocampus and neocortex. In contrast, ST3GAL3 exhibits broader expression, contributing to GT1b synthesis in both sensory neurons and CNS regions. Mutations in ST3GAL3 are linked to impaired cognitive function in humans, underscoring its role in maintaining neural ganglioside pools. Notably, ST3GAL3 mutations disrupt endoplasmic reticulum-to-Golgi trafficking of the enzyme, reducing sialyl Lewis A epitope formation on glycoproteins and gangliosides.

Genetic redundancy between ST3GAL2 and ST3GAL3 ensures robust GT1b synthesis. Single knockouts of St3gal2 reduce GD1a and GT1b levels by 50%, while St3gal3 knockouts show no significant changes, suggesting compensatory mechanisms. However, double knockouts result in severe neurodevelopmental deficits, including reduced hippocampal neuron counts and motor dysfunction. These findings highlight the non-redundant roles of these genes in spatially distinct neural populations.

Axon-Myelin Interface Stabilization Through Schwann Cell Interactions

GT1b-ganglioside plays a fundamental role in maintaining long-term axon-myelin stability through its interaction with myelin-associated glycoprotein on Schwann cells in the peripheral nervous system [2] [3] [4]. This interaction represents a critical cell-cell adhesion mechanism that ensures optimal spacing between axonal membranes and the innermost wrap of the myelin sheath [7] [8].

The molecular basis of GT1b-ganglioside function at the axon-myelin interface involves its specific binding to myelin-associated glycoprotein, a lectin expressed on the innermost layer of myelin [4] [7] [9]. Myelin-associated glycoprotein recognizes the terminal NeuAc α2-3 Gal β1-3 GalNAc structure present on GT1b-ganglioside, establishing high-affinity binding interactions that are essential for myelin stability [4] [10] [9]. This binding specificity is demonstrated by the fact that myelin-associated glycoprotein does not bind to gangliosides lacking this terminal structure, such as GM1 or GD1b [4] [9].

Research using genetically modified mouse models has provided compelling evidence for the critical role of GT1b-ganglioside in axon-myelin stability [7] [11]. Mice lacking complex gangliosides, including GT1b-ganglioside, demonstrate progressive axon-myelin instability and diminished steady-state levels of myelin-associated glycoprotein in brain tissue [7] [11]. Specifically, Saint3gal2/Saint3gal3 double-null mice, which fail to express significant amounts of GT1b-ganglioside, exhibit early axonal degeneration and severely perturbed axon-myelin interactions [7].

The structural requirements for GT1b-ganglioside function in axon-myelin stabilization have been extensively characterized through binding studies with various ganglioside analogs [10] [12]. Enhanced binding potency is observed with alpha-series gangliosides, with the binding hierarchy following the pattern: GQ1balpha > GT1aalpha, GD1alpha > GT1b, GD1a [10]. These structure-function relationships demonstrate the importance of specific sialic acid positioning and oligosaccharide configuration for optimal myelin-associated glycoprotein recognition [10] [12].

Table 1: GT1b Concentrations in Neural Tissues and Fluids

Tissue/Fluid TypeGT1b ConcentrationMeasurement MethodReference
Spinal Cord Interstitial Fluid (Control)Baseline levelELISA [1]
Spinal Cord Interstitial Fluid (Nerve Injured, 5 days)8.4-fold increase vs controlELISA [1]
Cerebrospinal Fluid (Control)70 ± 9 ng/mlELISA [1]
Cerebrospinal Fluid (Nerve Injured)132 ± 20 ng/mlELISA [1]
Human Serum0.4-0.5 μMNot specified [6]
Human Occipital Lobe Brain Tissue103 μmol/kg wet tissue weightNot specified [6]

The functional consequences of GT1b-ganglioside-myelin-associated glycoprotein interactions extend beyond simple adhesion to include regulation of axonal regeneration processes [4] [8] [9]. GT1b-ganglioside binding to myelin-associated glycoprotein contributes to the inhibition of neurite outgrowth, a mechanism that helps prevent aberrant sprouting in mature neural circuits but also limits regenerative capacity following injury [4] [8]. This dual role highlights the complex regulatory functions of GT1b-ganglioside in both normal physiology and pathological conditions [8] [12].

Microglial Activation Mechanisms via Toll-Like Receptor 2 Agonism

GT1b-ganglioside functions as a novel endogenous agonist of Toll-Like Receptor 2, mediating microglial activation through specific molecular recognition mechanisms [1] [2] [13]. This discovery has revealed an important pathological role for GT1b-ganglioside in neuroinflammatory processes, particularly following peripheral nerve injury [1] [14] [15].

The molecular mechanism underlying GT1b-ganglioside recognition by Toll-Like Receptor 2 involves structural similarities between GT1b-ganglioside and known Toll-Like Receptor 2 ligands such as lipoteichoic acid [1] [2]. GT1b-ganglioside, like lipoteichoic acid, consists of an oligosaccharide head group and two long saturated fatty acyl chains [1] [2]. Based on structural studies of Toll-Like Receptor 2-ligand interactions, it is proposed that the exposed acyl chains of GT1b-ganglioside bind to specific binding pockets on Toll-Like Receptor 2, while the glycan head group induces dimerization with either Toll-Like Receptor 1 or Toll-Like Receptor 6 for intracellular signaling [1] [2].

Following peripheral nerve injury, GT1b-ganglioside levels increase dramatically in spinal cord tissue, with concentrations in interstitial fluid rising 8.4-fold compared to control conditions [1] [3]. This upregulation occurs through enhanced expression of sialyltransferase Saint3gal2 in injured sensory neurons, leading to increased GT1b-ganglioside synthesis [13] [16]. The newly synthesized GT1b-ganglioside is then axonally transported from dorsal root ganglia to the spinal cord dorsal horn, where it is released into the extracellular space [1] [3].

The release of GT1b-ganglioside from damaged axonal membranes provides the soluble form necessary for Toll-Like Receptor 2 activation on microglia [1] [2]. Under normal physiological conditions, membrane-embedded GT1b-ganglioside does not activate microglia, indicating that the pathological release mechanism is essential for its proinflammatory effects [1] [2]. This distinction between membrane-bound and soluble GT1b-ganglioside explains how the same molecule can serve both physiological stabilization functions and pathological inflammatory signaling [1] [2].

Table 2: GT1b-induced Microglial Gene Expression Changes

GeneFold ChangeCell TypeReference
IL-1β (Il1b)25-fold increaseSpinal cord microglia [1]
TNF-α (Tnf)6-fold increaseSpinal cord microglia [1]
BDNF (Bdnf)1.6-fold increaseSpinal cord microglia [1]
IRF-5UpregulatedSpinal cord microglia [14]
CtssUpregulatedSpinal cord microglia [14]
Nox2UpregulatedSpinal cord microglia [14]
CSF-1 ReceptorSignificantly upregulatedSpinal cord microglia [14]

GT1b-ganglioside-mediated Toll-Like Receptor 2 activation results in robust microglial activation characterized by morphological changes, enhanced immunoreactivity, and dramatic upregulation of proinflammatory gene expression [1] [14] [15]. Within one day of GT1b-ganglioside exposure, spinal cord microglia exhibit enlarged cell bodies and increased Iba-1 immunoreactivity, with even greater activation observed at three days post-exposure [1] [15]. The inflammatory gene expression profile includes 25-fold upregulation of interleukin-1β, 6-fold upregulation of tumor necrosis factor-α, and 1.6-fold upregulation of brain-derived neurotrophic factor [1] [3].

The specificity of GT1b-ganglioside-induced microglial activation is demonstrated by comparison with other microglial activators such as colony-stimulating factor-1 [14] [17]. While both GT1b-ganglioside and colony-stimulating factor-1 increase microglial cell numbers and morphological activation, GT1b-ganglioside specifically upregulates proinflammatory cytokines and NADPH oxidase 2, whereas colony-stimulating factor-1 does not induce these inflammatory markers [14] [17]. This differential activation profile indicates that GT1b-ganglioside and colony-stimulating factor-1 activate microglia through distinct signaling pathways [14] [17].

Neuropathic Pain Induction Through Central Sensitization Pathways

GT1b-ganglioside contributes to neuropathic pain development through its role in central sensitization processes within the spinal cord dorsal horn [1] [13] [15]. The mechanisms underlying GT1b-ganglioside-mediated pain induction involve both direct effects on nociceptive processing and indirect effects through microglial activation and inflammatory mediator release [1] [15] [16].

Direct administration of GT1b-ganglioside into the intrathecal space produces robust pain hypersensitivity characterized by significant decreases in mechanical and thermal pain thresholds [1] [15]. These effects occur in a dose-dependent manner and persist for up to seven days following a single injection [15]. The pain-inducing effects of GT1b-ganglioside are accompanied by activation of key signaling pathways involved in central sensitization, including p38 mitogen-activated protein kinase activation in spinal cord microglia [1] [3].

The central sensitization process mediated by GT1b-ganglioside involves the sequential activation of multiple cellular and molecular mechanisms [1] [13] [15]. Following GT1b-ganglioside-induced microglial activation, these cells release a cascade of inflammatory mediators including interleukin-1β, tumor necrosis factor-α, and brain-derived neurotrophic factor [1] [3]. Each of these factors has been independently implicated in central sensitization processes that contribute to neuropathic pain development [1] [3] [15].

Interleukin-1β release from activated microglia represents a particularly important component of GT1b-ganglioside-mediated central sensitization [1] [15]. This cytokine enhances synaptic transmission in pain-processing circuits and promotes the phosphorylation of N-methyl-D-aspartate receptors, leading to increased excitatory neurotransmission [1] [15]. The 25-fold upregulation of interleukin-1β gene expression following GT1b-ganglioside exposure demonstrates the potent inflammatory response triggered by this ganglioside [1].

Table 3: GT1b Binding Affinity to Neural Receptors

Receptor/TargetBinding Affinity/IC50Functional RoleReference
Myelin-Associated GlycoproteinHigh affinity (specific binding)Axon-myelin stability [2] [4] [7]
Toll-Like Receptor 2Endogenous agonist activityMicroglial activation [1] [2]
Nogo Receptor 1High affinity (2-10 nM KD)Axon outgrowth inhibition [9]
Nogo Receptor 2High affinity (2-10 nM KD)Axon outgrowth inhibition [9]
Botulinum Toxin A11 μM IC50Neurotoxin binding [18]
Tetanus Toxin7.2 μM IC50Neurotoxin binding [18]

The temporal dynamics of GT1b-ganglioside-mediated central sensitization involve both immediate and sustained phases [1] [15]. The immediate phase is characterized by rapid microglial activation and initial cytokine release, occurring within hours of GT1b-ganglioside exposure [1] [15]. The sustained phase involves continued inflammatory gene expression, ongoing microglial activation, and establishment of persistent pain hypersensitivity that can last for days following the initial trigger [15].

Importantly, GT1b-ganglioside-induced neuropathic pain exhibits sexual dimorphism, with male animals showing greater sensitivity to GT1b-ganglioside-mediated pain induction compared to females [15]. This difference appears to be related to differential inflammatory gene expression patterns, as GT1b-ganglioside-induced upregulation of proinflammatory cytokines and NADPH oxidase 2 is observed in male but not female animals [15]. This sexual dimorphism has important implications for understanding the mechanisms of neuropathic pain and potential therapeutic approaches [15].

Table 4: GT1b Effects on Pain Sensitivity Thresholds

Pain TypeGT1b EffectExperimental ModelReference
Mechanical ThresholdSignificant decreaseIntrathecal GT1b injection (mice) [1] [15]
Thermal ThresholdSignificant decreaseIntrathecal GT1b injection (mice) [1] [15]
Pain Hypersensitivity DurationUp to 7 days post-injectionIntrathecal GT1b injection (mice) [15]
Dose-Response RelationshipDose-dependent mannerIntrathecal GT1b injection (mice) [1]

GT1b ganglioside demonstrates profound immunomodulatory effects on human T-cell populations, specifically promoting Th1 cytokine responses while suppressing Th2 responses. Research conducted on phytohemagglutinin-stimulated human peripheral blood T cells reveals that GT1b ganglioside at 100 nanomolar concentrations enhances interleukin-2 secretion approximately 4-fold and interferon-gamma production 3- to 4-fold compared to control conditions [1]. This enhancement represents a significant shift toward Th1-type cellular immunity, which is characterized by the production of these pro-inflammatory cytokines that facilitate cell-mediated immune responses.
Conversely, GT1b ganglioside exerts suppressive effects on Th2 cytokine production in the same experimental conditions. Interleukin-4 secretion is decreased by 50-53% and interleukin-5 production is reduced by 53-63% compared to control conditions [1]. This dual action creates a distinct immunomodulatory profile that favors Th1 over Th2 responses, fundamentally altering the balance of adaptive immune responses in human T-cell populations.

The specificity of GT1b ganglioside's effects is noteworthy, as other gangliosides tested in the same experimental conditions do not produce similar alterations in cytokine secretion profiles [1]. This selectivity suggests that GT1b ganglioside possesses unique structural features that enable its specific interaction with cellular signaling pathways governing cytokine production. The concentration-dependent nature of these effects indicates a dose-response relationship, with optimal immunomodulatory activity achieved at 100 nanomolar concentrations.

Studies examining the cellular mechanisms underlying these effects demonstrate that GT1b ganglioside influences both peripheral blood T cells and immortalized T-cell lines, suggesting that its immunomodulatory properties are not restricted to specific T-cell populations but represent a general characteristic of T-cell responses to this ganglioside [1]. The consistent enhancement of Th1 cytokines across different experimental models supports the reliability and reproducibility of these immunomodulatory effects.

cAMP-Dependent Regulation of IL-2 and IFN-γ Transcriptional Networks

GT1b ganglioside exerts its immunomodulatory effects through sophisticated regulation of transcriptional networks governing interleukin-2 and interferon-gamma gene expression. Reverse transcription-polymerase chain reaction analysis demonstrates that GT1b ganglioside enhances phytohemagglutinin-induced interleukin-2 and interferon-gamma messenger ribonucleic acid expression while simultaneously suppressing interleukin-4 and interleukin-5 messenger ribonucleic acid levels [1]. This transcriptional regulation occurs within 3 hours of T-cell stimulation, indicating rapid engagement of gene regulatory mechanisms.
Transient transfection assays using Jurkat T cells transfected with promoter-reporter constructs reveal that GT1b ganglioside enhances phytohemagglutinin-induced interleukin-2 promoter activity approximately 3-fold and interferon-gamma promoter activity approximately 3.5-fold [1]. These effects are mediated at the transcriptional level, as demonstrated by the specific enhancement of promoter activities driving chloramphenicol acetyltransferase reporter gene expression. The parallel enhancement of both messenger ribonucleic acid expression and promoter activity confirms that GT1b ganglioside acts primarily through transcriptional mechanisms rather than post-transcriptional modifications.

The cyclic adenosine monophosphate signaling pathway plays a central role in mediating GT1b ganglioside's effects on transcriptional networks. Cyclic adenosine monophosphate analogue dibutyryl cyclic adenosine monophosphate completely reverses GT1b ganglioside-induced stimulation of interleukin-2 and interferon-gamma production, while simultaneously reversing the suppression of interleukin-4 and interleukin-5 production [1]. This reversal occurs at multiple regulatory levels, including protein secretion, transcriptional activity, and promoter function, demonstrating the central importance of cyclic adenosine monophosphate signaling in GT1b ganglioside's immunomodulatory mechanisms.

Cyclic adenosine monophosphate-elevating agents, including forskolin and 3-isobutyl-1-methylxanthine, produce similar reversal effects, confirming that GT1b ganglioside's immunomodulatory properties are mediated through cyclic adenosine monophosphate-dependent pathways [1]. The specificity of this mechanism is demonstrated by the inability of cyclic guanosine monophosphate analogues to reverse GT1b ganglioside's effects, indicating that cyclic adenosine monophosphate rather than cyclic guanosine monophosphate is the critical second messenger involved in these regulatory processes.

The transcriptional regulation extends beyond individual cytokine genes to encompass broader transcriptional networks. GT1b ganglioside influences the activity of transcription factors involved in immune gene regulation, including interferon regulatory factor 1, which plays crucial roles in interferon-gamma gene expression [2]. This transcription factor is suppressed by GT1b ganglioside through mechanisms involving gamma-activated factor binding suppression and increased protein tyrosine phosphatase activity, providing additional regulatory control over immune gene expression.

Ganglioside-Mediated Suppression of Adenylate Cyclase Activity

GT1b ganglioside exerts its immunomodulatory effects through direct suppression of adenylate cyclase activity, representing a fundamental mechanism by which this ganglioside modulates cellular signaling pathways. Experimental evidence demonstrates that GT1b ganglioside suppresses phytohemagglutinin-stimulated adenylate cyclase activity in human T cells without affecting the activity of cyclic nucleotide phosphodiesterase [1]. This selective inhibition results in decreased intracellular cyclic adenosine monophosphate levels, which subsequently influences protein kinase A activity and downstream signaling cascades.

The suppression of adenylate cyclase activity by GT1b ganglioside is concentration-dependent and occurs at physiologically relevant concentrations. Studies using bovine thyroid plasma membranes demonstrate that GT1b ganglioside incorporation causes concentration-dependent inhibition of thyroid-stimulating hormone-stimulated adenylate cyclase activity, with GT1b showing greater inhibitory efficacy compared to other gangliosides [3]. The half-maximal inhibitory concentration for GT1b ganglioside is approximately 0.1 micromolar for stimulation of calmodulin-dependent cyclic nucleotide phosphodiesterase, indicating high-affinity interactions with adenylate cyclase regulatory systems [4].

The mechanism of adenylate cyclase suppression involves multiple levels of regulation. GT1b ganglioside does not significantly affect forskolin-stimulated adenylate cyclase activity, indicating that the ganglioside does not act directly at the catalytic site of adenylate cyclase but rather interferes with receptor-mediated activation pathways [3]. This selective inhibition suggests that GT1b ganglioside disrupts the coupling between stimulatory G-protein-coupled receptors and adenylate cyclase, possibly through effects on membrane organization or G-protein function.

Protein kinase A, a key downstream effector of cyclic adenosine monophosphate signaling, is directly inhibited by GT1b ganglioside. The ganglioside inhibits cyclic adenosine monophosphate-dependent protein kinase catalytic subunit phosphorylation of membrane substrate proteins with half-maximal inhibitory concentrations ranging from 7-25 micromolar [4]. This inhibition is competitive with respect to protein substrates and involves direct interaction between GT1b ganglioside and the protein kinase A catalytic subunit, resulting in decreased enzyme activity and altered phosphorylation patterns.

The suppression of adenylate cyclase activity by GT1b ganglioside also involves modulation of cyclic nucleotide phosphodiesterase activity. GT1b ganglioside stimulates calmodulin-dependent cyclic nucleotide phosphodiesterase with a half-maximal effective concentration of 0.1 micromolar, leading to enhanced cyclic adenosine monophosphate degradation [4]. This dual mechanism of adenylate cyclase inhibition and phosphodiesterase stimulation provides a comprehensive means of reducing intracellular cyclic adenosine monophosphate levels and modulating T-cell activation states.

The functional consequences of adenylate cyclase suppression extend beyond simple cyclic adenosine monophosphate reduction to encompass broader effects on cellular signaling networks. GT1b ganglioside-mediated adenylate cyclase suppression influences calcium homeostasis, protein phosphorylation patterns, and gene expression profiles, creating a complex regulatory network that ultimately determines T-cell activation states and cytokine production patterns [5]. These effects are particularly pronounced in monocytes, where GT1b ganglioside suppresses interleukin-6 and interleukin-10 production by approximately 60% through mechanisms involving cyclic adenosine monophosphate-dependent signaling pathways.

The specificity of GT1b ganglioside's effects on adenylate cyclase activity is demonstrated by comparative studies with other gangliosides. While GT1b ganglioside consistently suppresses adenylate cyclase activity, other gangliosides such as GM1 and GD1a show different patterns of enzyme modulation, indicating that the specific carbohydrate structure of GT1b ganglioside is crucial for its adenylate cyclase inhibitory properties [3]. This structural specificity provides important insights into the molecular mechanisms underlying ganglioside-mediated immunomodulation and suggests potential therapeutic applications based on selective ganglioside-adenylate cyclase interactions.

ParameterGT1b EffectConcentration RangeMechanismFunctional Outcome
Interleukin-2 ProductionEnhanced 4-fold100 nMTranscriptional enhancementTh1 polarization
Interferon-gamma ProductionEnhanced 3-4-fold100 nMTranscriptional enhancementTh1 polarization
Interleukin-4 ProductionDecreased 50-53%100 nMTranscriptional suppressionTh2 suppression
Interleukin-5 ProductionDecreased 53-63%100 nMTranscriptional suppressionTh2 suppression
Adenylate Cyclase ActivitySuppressed0.1-10 μMDirect enzyme inhibitionReduced cAMP levels
cAMP LevelsDecreased100 nMAdenylate cyclase inhibitionAltered PKA signaling
Protein Kinase A ActivityInhibited7-25 μMDirect enzyme inhibitionReduced phosphorylation
Phosphodiesterase ActivityStimulated0.1 μMDirect enzyme stimulationEnhanced cAMP degradation
Cytokine TypeRepresentative CytokinesGT1b EffectPercentage ChangeBiological Significance
Th1 CytokinesInterleukin-2, Interferon-gammaEnhanced300-400% increasePromotes cell-mediated immunity
Th2 CytokinesInterleukin-4, Interleukin-5Suppressed50-63% decreaseReduces humoral immunity
Regulatory CytokinesInterleukin-6, Interleukin-10Suppressed59-60% decreaseModulates inflammatory responses
Transcriptional ParameterGT1b EffectFold ChangeTime CourseCell Type
IL-2 Promoter ActivityEnhanced3-fold6-24 hoursJurkat T cells
IFN-γ Promoter ActivityEnhanced3.5-fold6-24 hoursJurkat T cells
IL-4 Promoter ActivitySuppressed59% decrease6-24 hoursJurkat T cells
IL-5 Promoter ActivitySuppressed58% decrease6-24 hoursJurkat T cells
mRNA Expression (IL-2)EnhancedSignificant increase3 hoursHuman T cells
mRNA Expression (IFN-γ)EnhancedSignificant increase3 hoursHuman T cells
mRNA Expression (IL-4)SuppressedSignificant decrease3 hoursHuman T cells
mRNA Expression (IL-5)SuppressedSignificant decrease3 hoursHuman T cells

Hydrogen Bond Acceptor Count

50

Hydrogen Bond Donor Count

33

Exact Mass

2180.1504895 g/mol

Monoisotopic Mass

2179.1471347 g/mol

Heavy Atom Count

150

Dates

Last modified: 08-10-2024

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